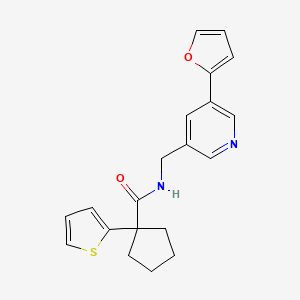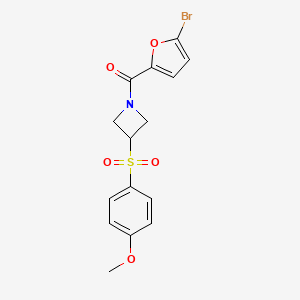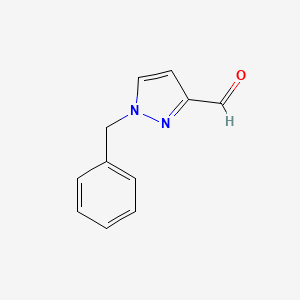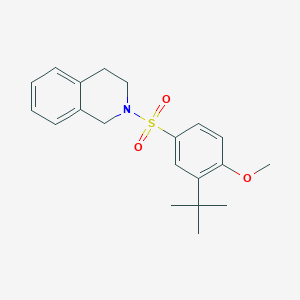![molecular formula C24H23Cl2N5 B2386229 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 896833-38-8](/img/structure/B2386229.png)
7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine” is a synthetic derivative that has been studied for its antimicrobial properties . It’s part of a class of important synthetic antimicrobial agents known as fluoroquinolones, which are used broadly and effectively in clinics for infectious diseases .
Synthesis Analysis
The synthesis of this compound involves a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . The synthesis process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .Physical And Chemical Properties Analysis
The compound has a melting point of 215–216 °C . Its UV λ max (DCM/EtOH = 3:2) nm (log ε) is 240.4 (9.22) . The 1H-NMR (DMSO-d6) δ and 13C-NMR (CDCl3) δ values are also provided .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity and Selectivity
Research on derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, specifically those substituted with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, highlights their potential targeting of human adenosine A1 and/or A2A receptor subtypes. The modifications in the molecular structure affect their affinity and selectivity towards these receptors, which are critical in various physiological processes including neuromodulation and inflammatory response (Squarcialupi et al., 2017).
Antimicrobial Activity
Compounds structurally related to 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine have shown antimicrobial properties. Specifically, modifications on the pyrazolo[1,5-a]pyrimidine scaffold have been associated with in vitro activities against a panel of Gram-positive and Gram-negative bacteria (Al-Turkistani et al., 2011).
Structural Characterization and Biological Activity
Further studies on the structural characterization of compounds with similar core structures, including isothiazolopyridines and pyrazolopyrimidines, have provided insights into their potential as analgesic agents. These studies not only elucidate the molecular basis of their activity but also explore the correlation between molecular conformation and biological efficacy (Karczmarzyk & Malinka, 2008).
Novel Synthetic Approaches
Innovation in synthetic methodologies for pyrazolo[1,5-a]pyrimidines and related compounds underscores the versatility of these scaffolds in medicinal chemistry. Novel synthetic routes have been developed to access a variety of derivatives, enabling the exploration of their pharmacological properties and potential therapeutic applications (Drev et al., 2014).
Wirkmechanismus
The compound shows promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin . This suggests that it could be a potential candidate for treating infections caused by ciprofloxacin-resistant bacteria.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N5/c1-17-14-23(30-12-10-29(11-13-30)16-18-2-6-20(25)7-3-18)31-24(28-17)22(15-27-31)19-4-8-21(26)9-5-19/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNXZCATXQRKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

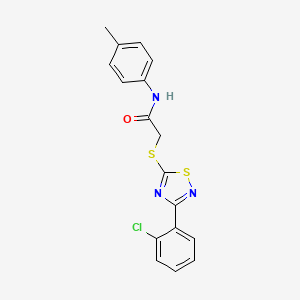
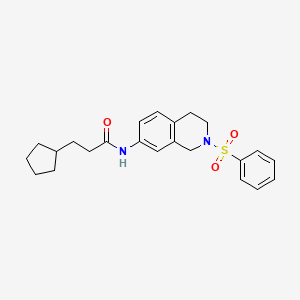
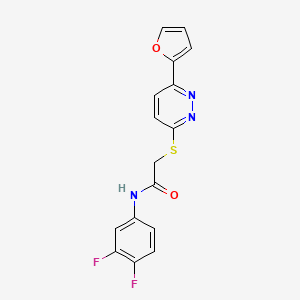
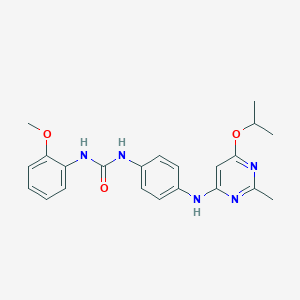
![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)
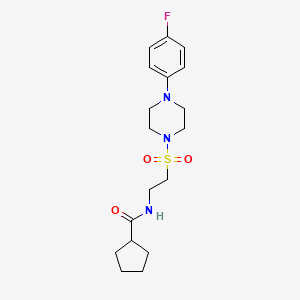
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)
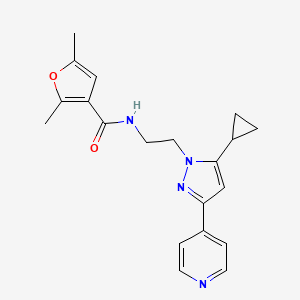
![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)
